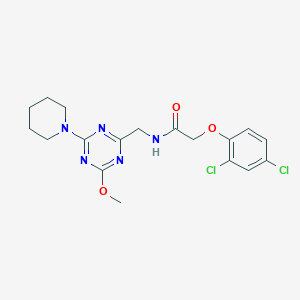
2-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide, also known as BPHPP, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. BPHPP is a sulfonamide derivative that has been synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
Research on zinc phthalocyanine substituted with benzenesulfonamide derivatives, including structures similar to 2-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide, has demonstrated significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic therapy mechanisms. Their spectroscopic, photophysical, and photochemical properties make them promising candidates as Type II photosensitizers in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020; Öncül, Öztürk, & Pişkin, 2022).
Organic Synthesis and Hydrolysis Applications
The study on the nucleophilic displacement of alkyl groups using bromide ion in ionic liquid form demonstrated a green chemical method for the regeneration of phenols from ethers, showcasing the synthetic utility of bromine-containing compounds (Boovanahalli, Kim, & Chi, 2004). This highlights a broader application in synthetic organic chemistry where similar compounds can be used for selective transformations.
Enzyme Inhibition for Therapeutic Applications
Research into N-substituted benzenesulfonamides has unveiled their potential as carbonic anhydrase inhibitors (CAIs). These compounds have been studied for their ability to inhibit carbonic anhydrase I and II isoenzymes, revealing their potential for therapeutic applications in managing conditions like glaucoma, epilepsy, and altitude sickness (Di Fiore, Maresca, Alterio, Supuran, & De Simone, 2011).
Neurological and Cognitive Enhancements
SB-399885, a compound structurally related to benzenesulfonamide derivatives, has been identified as a potent 5-HT6 receptor antagonist with potential cognitive enhancing properties. This suggests a novel application for similar compounds in the treatment of neurological disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Mecanismo De Acción
Target of Action
The compound’s structure suggests it may interact with proteins or enzymes that have affinity for benzenesulfonamide derivatives . Further experimental studies are needed to identify the specific targets.
Mode of Action
Based on its structural similarity to other benzenesulfonamide derivatives, it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions . The bromine atom could potentially enhance the compound’s reactivity, enabling it to form covalent bonds with its targets .
Biochemical Pathways
Benzenesulfonamide derivatives are known to interfere with various biochemical pathways, including those involved in cell signaling and metabolism . The compound’s effects on these pathways would depend on its specific targets and their roles in cellular processes.
Pharmacokinetics
The presence of the benzenesulfonamide moiety could potentially enhance the compound’s water solubility, which might influence its absorption and distribution . The compound’s metabolism and excretion would depend on various factors, including its chemical structure and the specific metabolic enzymes present in the body.
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and their roles in cellular processes. Given the lack of specific information, it’s difficult to predict the exact effects of this compound. Based on its structural similarity to other benzenesulfonamide derivatives, it might have potential therapeutic effects .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules in the environment . For instance, changes in pH could affect the compound’s ionization state, potentially influencing its interaction with its targets. Similarly, high temperatures could increase the compound’s reactivity, while the presence of other molecules could either facilitate or hinder its interaction with its targets.
Propiedades
IUPAC Name |
2-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO4S/c1-22-12-16(19,13-7-3-2-4-8-13)11-18-23(20,21)15-10-6-5-9-14(15)17/h2-10,18-19H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIALOKSIFZGHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CNS(=O)(=O)C1=CC=CC=C1Br)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

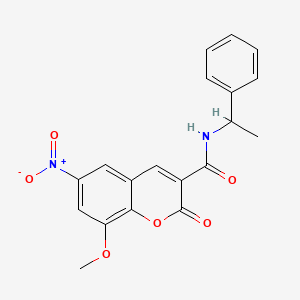
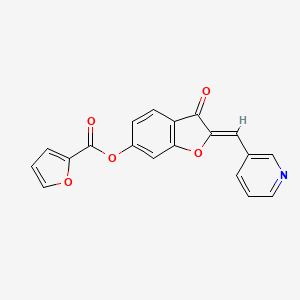
![methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate](/img/structure/B2988853.png)

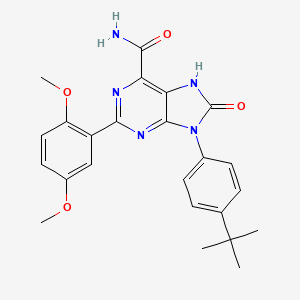
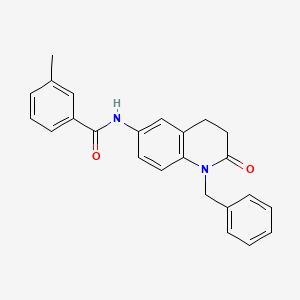
![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2988860.png)
![N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2988862.png)
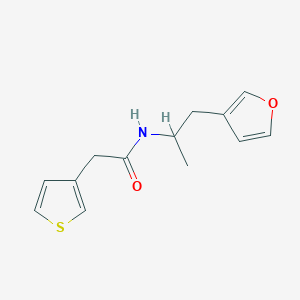
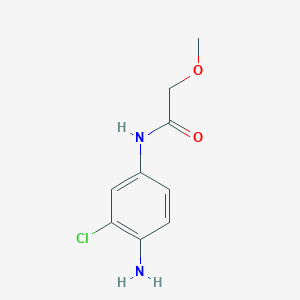
![3-[(5-Chloropyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2988868.png)
![1,7-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2988871.png)
